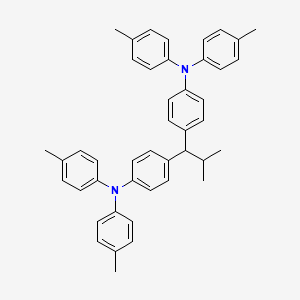
Benzenamine, 4,4'-(2-methylpropylidene)bis[N,N-bis(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4’-(2-methylpropylidene)bis[N,N-bis(4-methylphenyl)- is a complex organic compound with a unique structure that includes aromatic rings and tertiary amine groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-(2-methylpropylidene)bis[N,N-bis(4-methylphenyl)- typically involves the reaction of 4-methylbenzenamine with 2-methylpropylidene bis(4-methylphenyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-(2-methylpropylidene)bis[N,N-bis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzenamine, 4,4’-(2-methylpropylidene)bis[N,N-bis(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-(2-methylpropylidene)bis[N,N-bis(4-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: Known for its use in the production of dyes and pigments.
Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-: Utilized in organic synthesis and as a stabilizer in polymers.
Uniqueness
Benzenamine, 4,4’-(2-methylpropylidene)bis[N,N-bis(4-methylphenyl)- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
61526-97-4 |
|---|---|
Molecular Formula |
C44H44N2 |
Molecular Weight |
600.8 g/mol |
IUPAC Name |
4-methyl-N-[4-[2-methyl-1-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]propyl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C44H44N2/c1-31(2)44(36-15-27-42(28-16-36)45(38-19-7-32(3)8-20-38)39-21-9-33(4)10-22-39)37-17-29-43(30-18-37)46(40-23-11-34(5)12-24-40)41-25-13-35(6)14-26-41/h7-31,44H,1-6H3 |
InChI Key |
OLBRAGNZSAITMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















